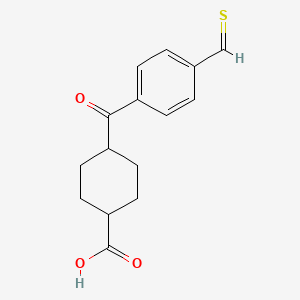
(R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a trifluorophenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorophenylacetic acid.
Formation of Intermediate: The acid is converted to an ester using ethanol and a catalytic amount of sulfuric acid, followed by refluxing for about 4 hours.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a primary amine
Substitution: Formation of halogenated or nitrated derivatives
Applications De Recherche Scientifique
®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its trifluorophenyl group enhances its binding affinity and specificity towards target proteins, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-2-(4-fluorophenyl)ethan-1-OL
- ®-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL
- ®-2-Amino-2-(2,4,5-trifluorophenyl)ethan-1-OL
Uniqueness
®-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and reactivity. This trifluorophenyl group also imparts unique electronic properties, making the compound highly valuable in various research applications.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2/t7-/m0/s1 |
Clé InChI |
HHEXZBORTSEZEF-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)F)F)[C@H](CO)N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)


![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)

